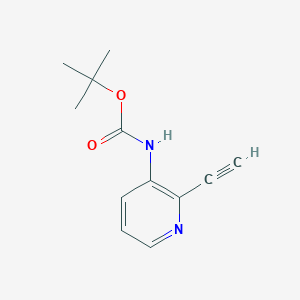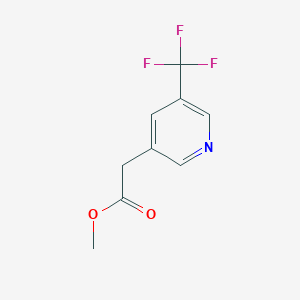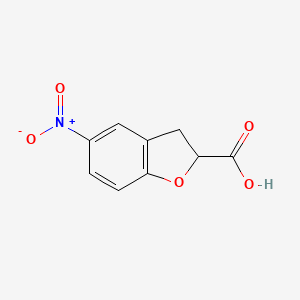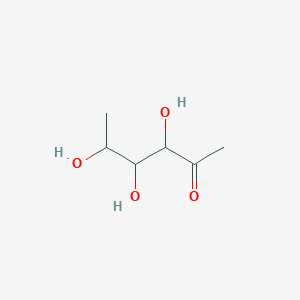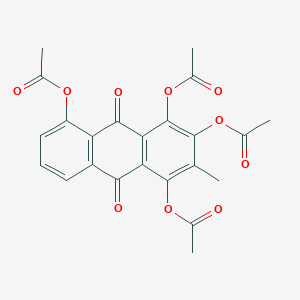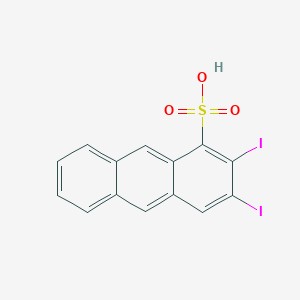![molecular formula C22H17ClN2O2S B13132200 1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione CAS No. 88605-81-6](/img/structure/B13132200.png)
1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon Anthracene derivatives are known for their diverse applications in organic electronics, dyes, and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione typically involves multiple steps, starting from anthracene or its derivatives. Common synthetic routes include:
Nitration and Reduction: Anthracene is first nitrated to introduce nitro groups, which are then reduced to amino groups.
Thioether Formation: The phenethylthio group is introduced via nucleophilic substitution reactions, where a phenethylthiol reacts with a suitable leaving group on the anthracene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups or other oxidation states.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The phenethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can lead to the formation of nitro derivatives, while substitution reactions can yield a variety of thioether derivatives.
科学的研究の応用
1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer properties, as anthracene derivatives are known to interact with DNA.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用機序
The mechanism of action of 1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione involves its interaction with biological molecules, such as DNA and proteins. The amino and chloro groups can form hydrogen bonds and other interactions with nucleic acids, potentially leading to DNA intercalation or inhibition of DNA replication. The phenethylthio group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
類似化合物との比較
Similar Compounds
1,4-Diamino-9,10-anthracenedione: Lacks the chloro and phenethylthio groups, making it less lipophilic and potentially less effective in biological applications.
6-Chloro-2-(phenethylthio)anthracene-9,10-dione: Lacks the amino groups, which are crucial for interactions with biological molecules.
1,4-Diamino-6-chloroanthracene-9,10-dione: Lacks the phenethylthio group, which may reduce its effectiveness in certain applications.
Uniqueness
1,4-Diamino-6-chloro-2-(phenethylthio)anthracene-9,10-dione is unique due to the combination of amino, chloro, and phenethylthio groups, which confer distinct chemical and biological properties. This combination enhances its potential for use in various scientific and industrial applications, making it a valuable compound for further research and development.
特性
CAS番号 |
88605-81-6 |
|---|---|
分子式 |
C22H17ClN2O2S |
分子量 |
408.9 g/mol |
IUPAC名 |
1,4-diamino-6-chloro-2-(2-phenylethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H17ClN2O2S/c23-13-6-7-14-15(10-13)22(27)18-16(24)11-17(20(25)19(18)21(14)26)28-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9,24-25H2 |
InChIキー |
GRFAVXFBBRBEBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCSC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


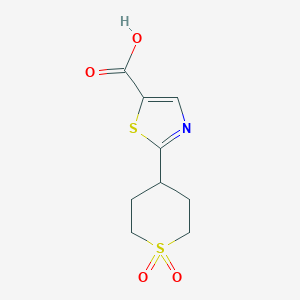
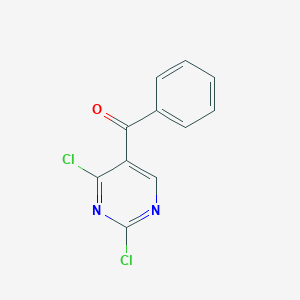
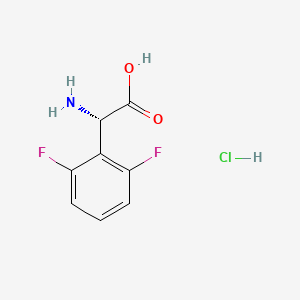

![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13132140.png)
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)

![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
